REACTION_CXSMILES
|
COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:10])=CC=1.[CH3:23][O:24][C:25]([CH:27]1[CH2:31][C:30](=O)[S:29][CH2:28]1)=[O:26]>C1(C)C=CC=CC=1>[CH3:23][O:24][C:25]([CH:27]1[CH2:31][C:30](=[S:10])[S:29][CH2:28]1)=[O:26]
|
Name
|
|
Quantity
|
207 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
|
Name
|
|
Quantity
|
149 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CSC(C1)=O
|
Name
|
|
Quantity
|
1.23 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Then the solvent is removed by distillation in vacuo
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 minutes four times
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
in one litre of a solvent mixture of petroleum ether and diethyl ether 1:1 each time
|
Type
|
CUSTOM
|
Details
|
decanted off
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
After distillation of the crude substance at 130°-140° C./0.03 mbar
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CSC(C1)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 129.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 144.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |